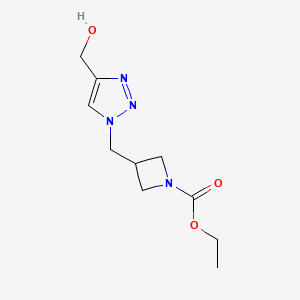

ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Description

Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a nitrogen-rich heterocyclic compound featuring a 4-membered azetidine ring fused to a 1,2,3-triazole moiety. The azetidine core is substituted with an ethyl carboxylate group at the 1-position, while the triazole ring bears a hydroxymethyl group at the 4-position. This structure combines the conformational rigidity of azetidine with the bioisosteric properties of 1,2,3-triazoles, making it a promising candidate for medicinal chemistry and materials science applications .

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . This method ensures regioselective formation of the 1,4-disubstituted triazole, critical for maintaining structural integrity and bioactivity.

Properties

IUPAC Name |

ethyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-2-17-10(16)13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6,8,15H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBDFWHSVMZWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate generally involves:

- Preparation of an azetidine-1-carboxylate intermediate with a suitable leaving group or reactive handle at the 3-position.

- Synthesis of a 4-(hydroxymethyl)-1H-1,2,3-triazole moiety, often via azide-alkyne cycloaddition ("click chemistry").

- Coupling of the azetidine intermediate with the triazole fragment through nucleophilic substitution or alkylation at the azetidine 3-position.

This modular approach allows for efficient assembly of the target molecule with control over regioselectivity and functional group compatibility.

Preparation of Azetidine-1-carboxylate Intermediate

- Starting from azetidine, selective protection of the nitrogen with an ethyl carboxylate group can be achieved using ethyl chloroformate under basic conditions.

- Functionalization at the 3-position of azetidine to introduce a bromomethyl or chloromethyl group provides a reactive site for subsequent nucleophilic substitution.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Protection | Ethyl chloroformate, base (e.g., triethylamine) | Room temperature, inert atmosphere |

| 3-Position Halomethylation | NBS (N-bromosuccinimide) or similar brominating agent | Solvent: dichloromethane, 0°C to room temp |

This intermediate is key for further coupling with the triazole component.

Synthesis of 4-(Hydroxymethyl)-1H-1,2,3-triazole

- The 1,2,3-triazole ring is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method.

- The hydroxymethyl substituent at the 4-position can be introduced by using propargyl alcohol as the alkyne component or by post-functionalization of the triazole ring.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| CuAAC cycloaddition | Azide + propargyl alcohol, CuSO4/sodium ascorbate catalyst | 80-95 | Room temperature, aqueous/organic solvent mixture |

This method provides the 1,4-disubstituted 1,2,3-triazole with a hydroxymethyl group at the 4-position.

Coupling of Azetidine Intermediate with Triazole

- The halomethylated azetidine intermediate undergoes nucleophilic substitution with the triazole nitrogen at the 1-position to form the target compound.

- This step is often performed under basic conditions to deprotonate the triazole and promote nucleophilic attack.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Azetidine-3-halide + 4-(hydroxymethyl)-1,2,3-triazole, base (e.g., K2CO3) | 60-85 | Solvent: DMF or acetonitrile, 50-80°C |

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | N-Protection | Azetidine | Ethyl chloroformate, base | Ethyl azetidine-1-carboxylate | 70-90 |

| 2 | Halomethylation | Ethyl azetidine-1-carboxylate | NBS, DCM, 0°C to RT | 3-(Bromomethyl) ethyl azetidine-1-carboxylate | 60-80 |

| 3 | CuAAC Cycloaddition | Azide + Propargyl alcohol | CuSO4, sodium ascorbate, aqueous/organic | 4-(Hydroxymethyl)-1,2,3-triazole | 80-95 |

| 4 | Nucleophilic substitution | 3-(Bromomethyl) azetidine + 4-(hydroxymethyl)-1,2,3-triazole | K2CO3, DMF, 50-80°C | This compound | 60-85 |

Research Findings and Notes

- The CuAAC reaction is highly efficient and regioselective, favoring 1,4-disubstituted triazole formation, which is critical for the correct substitution pattern in the target molecule.

- The choice of halogen in the azetidine intermediate influences reactivity and yield; bromides are generally preferred over chlorides for better leaving group ability.

- Base selection and solvent polarity significantly affect the nucleophilic substitution step; polar aprotic solvents like DMF enhance reaction rates.

- Purification challenges arise due to the polar nature of the hydroxymethyl and carboxylate groups, often requiring gradient elution in chromatography.

- Reported yields are moderate to high, with the overall synthesis typically requiring careful control of reaction conditions to minimize side reactions such as elimination or over-alkylation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate .

Scientific Research Applications

Structure

The compound features a four-membered nitrogen-containing azetidine ring and a triazole ring with a hydroxymethyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate may serve as a lead compound in the development of new antibiotics or antifungal agents due to its ability to inhibit microbial growth through various mechanisms.

Anticancer Potential:

Studies have shown that azetidine derivatives can modulate cell signaling pathways involved in cancer progression. The incorporation of the triazole moiety may enhance its ability to interact with cancer-related targets, making it a candidate for further investigation in oncology.

Biochemical Research

Enzyme Inhibition Studies:

This compound can be utilized in enzyme inhibition assays to study its interactions with specific enzymes. Its structural features allow it to act as a competitive inhibitor or a substrate analog, providing insights into enzyme mechanisms and kinetics.

Biochemical Probes:

Due to its ability to form stable complexes with biomolecules, this compound can be employed as a biochemical probe in various assays to monitor biological processes or interactions within cells.

Material Science

Synthesis of Novel Polymers:

The unique properties of this compound make it suitable for the synthesis of new polymers with enhanced mechanical and thermal properties. Its azetidine structure can facilitate cross-linking reactions, leading to materials with improved durability and functionality.

Nanomaterials Development:

Research into nanomaterials has highlighted the potential of azetidine derivatives in creating nanostructured materials for applications in drug delivery systems and biosensors. The ability to modify the surface properties of nanoparticles using this compound opens avenues for targeted therapy and diagnostics.

Uniqueness of this compound

This compound stands out due to its dual functionality from both the azetidine and triazole rings. The combination enhances its reactivity and biological activity compared to simpler derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The azetidine ring’s strain can also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities between the target compound and related derivatives:

Key Observations :

- Substituent Effects : The hydroxymethyl group on the triazole (target) enhances hydrophilicity, whereas the benzyloxymethyl group () increases lipophilicity, affecting membrane permeability .

- Functional Groups : Ethyl carboxylate (target) offers hydrolytic stability under physiological conditions, while amidines () provide protonation sites for ionic interactions .

Biological Activity

Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C10H16N4O3

- Molecular Weight: 240.26 g/mol

- CAS Number: 2098133-46-9

This compound belongs to the class of azetidines, which are characterized by a four-membered nitrogen-containing heterocycle. The presence of a triazole moiety enhances its biological interactions and potential therapeutic applications.

Target Interactions

Azetidine derivatives, including this compound, are known to interact with various biological targets. The triazole ring is particularly important for its ability to form hydrogen bonds and engage in π-stacking interactions with proteins and nucleic acids.

Biochemical Pathways

The compound influences several biochemical pathways, potentially affecting cellular signaling and metabolic processes. Studies indicate that azetidine derivatives can modulate enzymatic activities and receptor interactions, contributing to their pharmacological effects.

Biological Activity

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit notable antimicrobial properties. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains and fungi.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Research Applications

Synthesis and Development

this compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Potential Therapeutic Uses

Given its biological properties, this compound has potential applications in drug development for treating infections and cancer. Its dual-action mechanism—antimicrobial and cytotoxic—makes it a candidate for further exploration in therapeutic contexts.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and evaluation of azetidine derivatives with triazole components. For instance:

-

Synthesis of Triazole Derivatives:

A study highlighted the synthesis of various triazole derivatives that exhibited significant antitumor activity. The incorporation of azetidine structures was found to enhance the overall efficacy against cancer cell lines . -

Antioxidant Properties:

Other research has indicated that azetidine derivatives can also possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.